Palatinose

Vue d'ensemble

Description

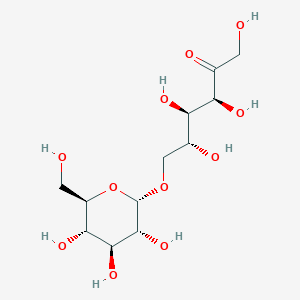

Palatinose, also known as isomaltulose, is a naturally occurring disaccharide carbohydrate composed of glucose and fructose. It is found in small amounts in honey and sugarcane extracts. This compound is produced industrially from table sugar (sucrose) and is used as a sugar alternative. It has a mild, natural sweetness, approximately 50% that of sucrose, and is known for its slow digestion, leading to a lower blood glucose and insulin response compared to sucrose .

Applications De Recherche Scientifique

Palatinose has a wide range of scientific research applications:

Nutrition and Metabolism: It is used as a low-glycemic index carbohydrate in dietary studies to manage blood glucose levels and improve metabolic health.

Food Industry: This compound is used as a sugar substitute in various food products, including beverages, confectionery, and sports nutrition products.

Medical Research: Studies have shown that this compound can stimulate the release of beneficial gut hormones like GLP-1, which can aid in weight management and diabetes control.

Biotechnology: This compound is used in the structural modification of proteins and other biomolecules for various applications.

Mécanisme D'action

Target of Action

Palatinose, also known as Isomaltulose , is a disaccharide carbohydrate composed of glucose and fructose . It targets the digestive system, specifically the small intestine, where it is enzymatically hydrolyzed into glucose and fructose .

Mode of Action

This compound is unique due to its α-1,6-glycosidic bond, which links the glucose and fructose units . This bond is stronger than the α-1,2-glycosidic bond found in sucrose, making the digestion process for this compound slower . This slow digestion leads to a more gradual rise in blood glucose and insulin levels after ingestion .

Biochemical Pathways

The slow digestion and absorption of this compound result in a more balanced energy supply. It enters the body in a similar way to complex carbohydrates, delivering full carbohydrate energy in a slow and sustained manner . This slow release of glucose in the small intestine leads to a lower effect on blood glucose .

Pharmacokinetics

This compound is completely digested and absorbed in the small intestine . The strong α-1,6-glycosidic bond slows down the digestion process, taking 4 to 5 times longer for the body to break this link for absorption .

Result of Action

The slow and sustained release of energy from this compound leads to improved metabolic health. It results in a lower rise in blood glucose levels and a more stable blood glucose profile . This can lead to improved glucose tolerance and prevention of hepatic steatosis . Furthermore, this compound has been shown to stimulate the release of beneficial gut hormones, including GLP-1 .

Action Environment

This compound is a naturally sourced carbohydrate, derived from beet sugar and also found in honey . It is used as a sugar alternative in various environments, from sports nutrition to everyday food and beverage products . Its physical properties closely resemble those of sucrose, making it easy to use in existing recipes and processes .

Analyse Biochimique

Biochemical Properties

Palatinose plays a significant role in biochemical reactions. It is enzymatically hydrolyzed into glucose and fructose in the small intestine . The rate of hydrolysis is considerably slower than that of sucrose . This slow hydrolysis rate is due to the unique alpha-1,6-glycosidic bond linking glucose and fructose .

Cellular Effects

The slow hydrolysis of this compound has a profound effect on cellular processes. It causes blood glucose and insulin levels to rise more gradually and reach lower maxima than after sucrose administration . This property makes this compound particularly suitable for individuals with diabetes or pre-diabetic dispositions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its metabolic products, glucose and fructose. After absorption, these monosaccharides are metabolized as typical for glucose and fructose .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability over time. Studies indicate that it is completely hydrolyzed and absorbed in the small intestine . Any systemic this compound is assumed to be hydrolyzed as well, or excreted in urine .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses up to 7 g/kg body weight/day in rats did not result in adverse effects . Even in humans, high doses up to 50 g were tolerated without signs of intestinal discomfort .

Metabolic Pathways

This compound is involved in the metabolic pathways of glucose and fructose, as it is hydrolyzed into these two monosaccharides in the small intestine .

Transport and Distribution

After absorption in the small intestine, glucose and fructose are transported and distributed within cells and tissues for metabolism .

Subcellular Localization

The subcellular localization of this compound is related to its metabolic products, glucose and fructose. After hydrolysis, these monosaccharides are distributed within the cell where they undergo typical glucose and fructose metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The chemical synthesis of palatinose is challenging, but it can be produced through enzymatic rearrangement (isomerization) of sucrose. This process involves the use of sucrose isomerase enzymes from certain bacterial strains such as Protaminobacter rubrum, Serratia plymuthica, and Erwinia rhapontici. These bacteria convert sucrose into this compound with high efficiency .

Industrial Production Methods

In industrial settings, this compound is produced using bioreactors containing immobilized cells of bacteria like Serratia plymuthica. The cells are immobilized in chitosan, which enhances their stability and enzyme activity. The process involves converting a 40% sucrose solution into this compound in a batch-type enzyme reactor. The conversion is typically complete within 4 hours, yielding a product with 80% this compound and 7% trehalulose .

Analyse Des Réactions Chimiques

Types of Reactions

Palatinose undergoes various chemical reactions, including hydrolysis and hydrogenation. It is a reducing sugar due to the presence of a free carbonyl group in its fructose unit, which can participate in redox reactions .

Common Reagents and Conditions

Hydrolysis: this compound can be hydrolyzed by α-glucosidase enzymes, breaking it down into glucose and fructose.

Major Products

Hydrolysis: The major products are glucose and fructose.

Hydrogenation: The major product is isomalt.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sucrose: Composed of glucose and fructose linked by an α-1,2-glycosidic bond.

Trehalulose: An isomer of sucrose with an α-1,1-glycosidic bond.

Turanose: Another sucrose isomer with an α-1,3-glycosidic bond.

Uniqueness of Palatinose

This compound is unique due to its α-1,6-glycosidic bond, which makes it a reducing sugar and allows for its slow digestion and absorption. This property makes it particularly beneficial for managing blood glucose levels and providing sustained energy release .

Activité Biologique

Palatinose, also known as isomaltulose, is a disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond. It is derived from sucrose and is notable for its slow digestion and absorption properties, which lead to a lower glycemic response compared to other sugars. This article explores the biological activity of this compound, focusing on its effects on glucose metabolism, insulin response, cognitive function, and potential health benefits.

1. Glucose Metabolism and Insulin Response

This compound has been extensively studied for its impact on glucose metabolism and insulin secretion. Research indicates that this compound ingestion leads to significantly lower peak glucose concentrations compared to sucrose. For instance, one study found that the peak glucose level after this compound intake was approximately 2.5 mmol/L (20%) lower than that following sucrose ingestion (p < 0.01) . Additionally, insulin secretion was reduced by 55% after consuming this compound compared to sucrose .

Table 1: Comparative Effects of this compound and Sucrose on Glucose and Insulin Levels

| Parameter | This compound (mmol/L) | Sucrose (mmol/L) | Significance |

|---|---|---|---|

| Peak Glucose Concentration | 10.0 | 12.5 | p < 0.01 |

| Insulin Secretion (AUC) | 40 | 90 | p < 0.001 |

| GLP-1 Response (AUC) | 60 | 100 | p < 0.001 |

The delayed and reduced secretion of incretins such as GIP (Gastric Inhibitory Polypeptide) and GLP-1 (Glucagon-Like Peptide-1) following this compound intake further supports its role in modulating glucose metabolism . The slower hydrolysis of this compound compared to sucrose allows for a more gradual release of glucose into the bloodstream, which may enhance postprandial insulin sensitivity .

2. Cognitive Effects

Recent studies have explored the cognitive benefits of this compound, particularly its effects on attention and cerebral blood flow. A randomized controlled trial involving healthy adults demonstrated that ingestion of 10 g of this compound resulted in significantly shorter reaction times during attention tasks compared to glucose . Moreover, cerebral blood flow measurements indicated enhanced perfusion in the this compound group, suggesting improved cognitive performance linked to better glucose availability for brain function.

Table 2: Cognitive Performance Metrics Post-Ingestion

| Time Point (min) | Reaction Time (s) - this compound | Reaction Time (s) - Glucose | Significance |

|---|---|---|---|

| 60 | 0.85 | 1.02 | p = 0.0015 |

| 120 | 0.78 | 0.95 | p < 0.001 |

| 180 | 0.80 | 0.92 | p < 0.001 |

3. Health Benefits

This compound is recognized not only for its metabolic advantages but also for potential health benefits related to weight management and gut health:

- Weight Management : Due to its low glycemic index and gradual absorption, this compound may assist in weight control by promoting satiety and reducing postprandial hunger .

- Gut Health : As a prebiotic, this compound may contribute to gut health by promoting the growth of beneficial gut bacteria . Its fermentation in the colon can lead to the production of short-chain fatty acids (SCFAs), which are known to have various health benefits including anti-inflammatory effects.

Case Studies

Several clinical studies have investigated the effects of this compound on various populations:

- A study involving overweight individuals showed improved insulin sensitivity and lower fasting blood glucose levels after incorporating this compound into their diet .

- Another trial with athletes indicated enhanced endurance performance when consuming this compound prior to exercise, attributed to its sustained energy release properties .

Propriétés

IUPAC Name |

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPPRBMGVWEZRR-WTZPKTTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929736 | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13718-94-0 | |

| Record name | Palatinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-α-D-glucopyranosyl-D-fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMALTULOSE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V59P50X4UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.